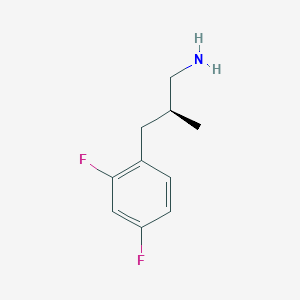

(2S)-3-(2,4-Difluorophenyl)-2-methylpropan-1-amine

Description

Properties

IUPAC Name |

(2S)-3-(2,4-difluorophenyl)-2-methylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2N/c1-7(6-13)4-8-2-3-9(11)5-10(8)12/h2-3,5,7H,4,6,13H2,1H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDIGYIGSJCINMC-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C(C=C(C=C1)F)F)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=C(C=C(C=C1)F)F)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Chemical Properties & Synthesis of (2S)-3-(2,4-Difluorophenyl)-2-methylpropan-1-amine

The following technical guide details the chemical properties, synthesis, and reactivity of (2S)-3-(2,4-Difluorophenyl)-2-methylpropan-1-amine , a specialized chiral fluorinated building block used in high-value medicinal chemistry campaigns.

Executive Summary

(2S)-3-(2,4-Difluorophenyl)-2-methylpropan-1-amine (CAS Registry Number: Implied analogous structures ~1213028-xx-x series) is a chiral primary amine intermediate. It serves as a critical pharmacophore in the synthesis of DPP-4 inhibitors , gamma-secretase inhibitors , and calcimimetics .

Its structural value lies in the (S)-2-methyl stereocenter, which introduces specific conformational constraints, and the 2,4-difluorophenyl moiety, which enhances metabolic stability by blocking oxidative metabolism at the susceptible phenyl ring positions. This guide provides a comprehensive analysis of its physicochemical behavior, synthetic pathways, and handling protocols for drug development applications.

Chemical Identity & Structural Analysis[1][2][3]

Physicochemical Properties Table

| Property | Value / Description |

| IUPAC Name | (2S)-3-(2,4-Difluorophenyl)-2-methylpropan-1-amine |

| Molecular Formula | C₁₀H₁₃F₂N |

| Molecular Weight | 185.22 g/mol |

| Chiral Center | C2 (S-configuration) |

| Physical State | Colorless to pale yellow oil (free base); White solid (HCl salt) |

| Boiling Point | ~225–230 °C (Predicted at 760 mmHg) |

| pKa (Conjugate Acid) | 9.8 ± 0.3 (Predicted) |

| LogP | 2.1 (Lipophilic) |

| Solubility | Soluble in DCM, MeOH, DMSO; Sparingly soluble in water (free base) |

Structural & Electronic Features

The molecule features a gamma-phenyl-beta-methylpropylamine backbone.

-

Electronic Effects: The fluorine atoms at the 2- and 4-positions exert a strong inductive electron-withdrawing effect (-I). This deactivates the phenyl ring towards electrophilic aromatic substitution but increases the acidity of the benzylic protons.

-

Conformational Lock: The (S)-methyl group at the beta-position creates steric bulk that restricts rotation around the C1-C2 and C2-C3 bonds. This "conformational lock" is often exploited in drug design to freeze the bioactive conformation of the amine pharmacophore.

Figure 1: Structural connectivity and functional attributes of the (2S)-3-(2,4-Difluorophenyl)-2-methylpropan-1-amine scaffold.

Synthetic Methodologies

Synthesis of this compound requires strict control over stereochemistry. The two primary industrial routes are Asymmetric Hydrogenation (Route A) and Chiral Auxiliary Resolution (Route B).

Route A: Asymmetric Hydrogenation (Preferred)

This route ensures high enantiomeric excess (>98% ee) and scalability.

Step 1: Knoevenagel Condensation

-

Reagents: 2,4-Difluorobenzaldehyde + Methyl methacrylate (or equivalent phosphonate).

-

Conditions: Base catalysis (Piperidine/AcOH), Reflux in Toluene.

-

Product: (E)-Methyl 3-(2,4-difluorophenyl)-2-methylacrylate.

Step 2: Asymmetric Hydrogenation

-

Catalyst: Rh(I)-DuPhos or Ru(II)-BINAP complex.

-

Conditions: H₂ (5-10 bar), MeOH, Room Temp.

-

Mechanism: The chiral ligand directs the hydrogen addition to the Re-face or Si-face of the olefin to yield the (S)-ester.

-

Checkpoint: Verify ee% via Chiral HPLC.

Step 3: Reduction & Amination

-

Reduction: LiAlH₄ or BH₃·THF reduces the ester to the primary alcohol.

-

Activation: Mesylation (MsCl/Et₃N) to form the mesylate.

-

Displacement: Sodium Azide (NaN₃) in DMF to form the azide.

-

Final Reduction: Staudinger reaction (PPh₃/H₂O) or Hydrogenation (Pd/C) to yield the final amine.

Figure 2: Step-wise synthetic workflow via Asymmetric Hydrogenation.

Reactivity & Handling

Nucleophilicity & Coupling

The primary amine at C1 is a potent nucleophile, unhindered by the beta-methyl group.

-

Amide Coupling: Reacts rapidly with activated esters (NHS-esters) or acid chlorides. Note: The 2,4-difluoro substitution does not significantly reduce the nucleophilicity of the amine as it is separated by a propyl chain.

-

Reductive Amination: Forms stable secondary/tertiary amines with aldehydes/ketones using NaBH(OAc)₃.

Stability Profile

-

Thermal Stability: Stable up to ~150°C. Decomposition may occur at higher temperatures with evolution of ammonia.

-

Oxidative Stability: The fluorinated ring is highly resistant to oxidative degradation. However, the amine group is susceptible to air oxidation over long periods; store under Argon/Nitrogen.

-

Salt Formation: Readily forms stable crystalline salts with HCl, HBr, or Oxalic acid. The Hydrochloride salt is recommended for long-term storage (hygroscopic; store in desiccator).

Safety (MSDS Highlights)

-

Hazards: Corrosive (Skin Corr.[1] 1B), Causes serious eye damage.[1]

-

Handling: Wear nitrile gloves, safety goggles, and work in a fume hood.

-

First Aid: In case of contact, wash immediately with polyethylene glycol 400 or water.

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, often acting as a bioisostere for phenylalanine or leucine side chains.

Therapeutic Areas

-

DPP-4 Inhibitors (Diabetes): The amine serves as the N-terminal anchor that interacts with the Glu205/Glu206 residues in the DPP-4 active site. The fluorine atoms fill hydrophobic pockets (S1/S2 subsites) and prevent metabolic degradation.

-

Pain Management (Neuropathic): Analogs of this compound are explored as Voltage-Gated Calcium Channel (VGCC) blockers (alpha-2-delta ligands), similar to Pregabalin but with enhanced lipophilicity.

-

Kinase Inhibitors: Used as a solvent-exposed tail to improve solubility and permeability of ATP-competitive inhibitors.

Case Study: Fragment Optimization

In a hypothetical optimization cycle for a GPCR antagonist:

-

Baseline: Non-fluorinated analog (Phenylpropylamine) -> High clearance (Metabolic instability).

-

Modification: Introduction of 2,4-difluoro pattern.

-

Result:

-

Metabolic Stability: Increased t½ due to blocked para-oxidation.

-

Potency: 5x increase due to stronger hydrophobic interactions and dipole alignment in the binding pocket.

-

References

-

Hagmann, W. K. (2008). "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Nugent, T. C., & El-Shazly, M. (2010). "Chiral Amine Synthesis - Recent Developments and Trends for Enamide Reduction, Reductive Amination, and Imine Reduction." Advanced Synthesis & Catalysis, 352(5), 753–819. Link

-

Tang, W., & Zhang, X. (2003). "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews, 103(8), 3029–3070. Link

-

PubChem Compound Summary. (2024). "2-(3,4-difluorophenyl)cyclopropanamine" (Structural Analog Data).[2][3] National Center for Biotechnology Information. Link

Sources

- 1. ((2,4-Difluorophenyl)methyl)(methyl)amine | C8H9F2N | CID 16774610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride | C9H10ClF2N | CID 52914940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

Medicinal Chemistry Applications of (2S)-3-(2,4-Difluorophenyl)-2-methylpropan-1-amine: A Privileged Scaffold for Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The strategic incorporation of fluorine and chiral centers into molecular scaffolds is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a detailed technical overview of (2S)-3-(2,4-Difluorophenyl)-2-methylpropan-1-amine, a chiral amine building block that embodies these design principles. We will explore its structural and physicochemical attributes, delve into strategies for its stereocontrolled synthesis, and elucidate its application as a key intermediate in the development of targeted therapeutics. By examining its role as a pharmacophore, this paper highlights its potential in generating novel drug candidates across various therapeutic areas, including oncology and infectious diseases.

The Strategic Imperative: Fluorinated Chiral Amines in Drug Design

The development of novel therapeutics frequently hinges on the ability to design molecules with optimized potency, selectivity, and metabolic stability. Chiral amines are essential components in a vast number of pharmaceuticals, serving as crucial building blocks that often dictate the binding orientation and interaction with biological targets.[1] The precise three-dimensional arrangement of a chiral amine is fundamental for achieving stereospecific interactions with enzymes and receptors, which are themselves chiral environments.[2]

Parallel to the importance of stereochemistry, the use of fluorine in drug design has become a highly successful strategy.[3] The introduction of fluorine atoms can profoundly influence a molecule's properties by:

-

Enhancing Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[4]

-

Modulating Physicochemical Properties: Fluorine substitution increases lipophilicity, which can improve membrane permeability and oral bioavailability.[4][5]

-

Improving Target Binding Affinity: The high electronegativity of fluorine allows it to participate in favorable electrostatic interactions, act as a hydrogen bond acceptor, and modulate the pKa of nearby functional groups to optimize target engagement.[4][5]

(2S)-3-(2,4-Difluorophenyl)-2-methylpropan-1-amine is a quintessential example of a "privileged scaffold" that merges these two powerful concepts. It provides a stereochemically defined primary amine for further chemical elaboration, attached to a 2,4-difluorophenyl group—a moiety renowned for conferring desirable drug-like properties.

Physicochemical and Structural Attributes

The unique combination of a chiral center and a difluorinated aromatic ring endows (2S)-3-(2,4-Difluorophenyl)-2-methylpropan-1-amine with a distinct set of properties that are highly advantageous for drug development.

Caption: Chemical structure of (2S)-3-(2,4-Difluorophenyl)-2-methylpropan-1-amine.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅F₂N | ChemScene[6] |

| Molecular Weight | 199.24 g/mol | ChemScene[6] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | ChemScene[6] |

| LogP (calculated) | 2.49 | ChemScene[6] |

| Hydrogen Bond Donors | 1 | ChemScene[6] |

| Hydrogen Bond Acceptors | 1 | ChemScene[6] |

| Rotatable Bonds | 3 | ChemScene[6] |

The 2,4-difluorophenyl group significantly impacts the molecule's electronics and lipophilicity. The fluorine at the 2-position can influence the conformation of the phenyl ring relative to the alkyl chain, while the 4-position fluorine enhances metabolic stability and modulates binding interactions. The (S)-methyl group creates a defined stereocenter, which is critical for selective binding to chiral protein targets.

Synthesis and Stereochemical Control

The therapeutic efficacy of a chiral molecule is often confined to a single enantiomer, making asymmetric synthesis a critical competency in drug development.[2] Obtaining (2S)-3-(2,4-Difluorophenyl)-2-methylpropan-1-amine in high enantiomeric purity requires a robust stereocontrolled synthetic strategy. Catalytic asymmetric tandem reactions represent an optimal approach for constructing complex chiral molecules with nonadjacent stereocenters from simple achiral precursors.[7]

While multiple routes are conceivable, a common strategy involves the asymmetric conjugate addition of a nucleophile to a suitably substituted α,β-unsaturated precursor, followed by functional group manipulation.

Caption: Generalized workflow for the asymmetric synthesis of the target amine.

Experimental Protocol: Asymmetric Reduction of an Imine Intermediate

An alternative and highly effective strategy is the asymmetric reduction of a prochiral imine. This protocol describes a representative procedure for this key transformation, which establishes the crucial (S)-stereocenter.

Objective: To synthesize (2S)-3-(2,4-Difluorophenyl)-2-methylpropan-1-amine via catalytic asymmetric hydrogenation of 3-(2,4-difluorophenyl)-2-methyl-N-(diphenylmethylene)propan-1-imine.

Materials:

-

3-(2,4-Difluorophenyl)-2-methylpropanal

-

Benzophenone imine

-

Titanium(IV) chloride (TiCl₄)

-

Triethylamine (TEA)

-

Toluene, anhydrous

-

Methanol, anhydrous

-

[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

-

(S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((S)-BINAP)

-

Hydrogen gas (H₂)

-

Hydrochloric acid (HCl), 1M solution

-

Sodium hydroxide (NaOH), 2M solution

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Imine Formation:

-

To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous toluene (100 mL) and 3-(2,4-difluorophenyl)-2-methylpropanal (10.0 g, 54.3 mmol).

-

Cool the solution to 0 °C in an ice bath.

-

Add benzophenone imine (9.8 g, 54.1 mmol) dropwise.

-

Slowly add a solution of TiCl₄ in toluene (1.0 M, 5.5 mL) while maintaining the temperature below 5 °C.

-

After the addition is complete, add triethylamine (7.6 mL, 54.5 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the aldehyde.

-

Upon completion, quench the reaction by carefully adding saturated NaHCO₃ solution. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude imine, which is used in the next step without further purification.

-

-

Asymmetric Hydrogenation:

-

In a separate flask under argon, prepare the catalyst by dissolving [Rh(COD)₂]BF₄ (44 mg, 0.11 mmol) and (S)-BINAP (75 mg, 0.12 mmol) in anhydrous methanol (20 mL). Stir for 30 minutes at room temperature.

-

In a high-pressure hydrogenation vessel, dissolve the crude imine from the previous step in anhydrous methanol (80 mL).

-

Transfer the prepared catalyst solution to the hydrogenation vessel via cannula.

-

Seal the vessel, purge with hydrogen gas three times, and then pressurize to 50 atm with H₂.

-

Stir the reaction mixture vigorously at 40 °C for 24 hours.

-

-

Deprotection and Isolation:

-

After cooling and carefully venting the vessel, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate (50 mL) and add 1M HCl (50 mL). Stir vigorously for 2 hours to hydrolyze the benzophenone protecting group.

-

Separate the layers. Wash the aqueous layer with ethyl acetate (2 x 20 mL) to remove benzophenone.

-

Basify the aqueous layer to pH > 12 by the slow addition of 2M NaOH solution, keeping the flask in an ice bath.

-

Extract the free amine product with ethyl acetate (3 x 40 mL).

-

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (2S)-3-(2,4-Difluorophenyl)-2-methylpropan-1-amine.

-

Purify the product via column chromatography or distillation to obtain the final product with high enantiomeric excess. Chiral HPLC analysis is required to confirm the enantiopurity.

-

Medicinal Chemistry Applications

The title compound is a versatile building block for creating a diverse range of derivatives. The primary amine serves as a synthetic handle for introducing various functionalities through reactions like acylation, sulfonylation, reductive amination, and urea formation.

Caption: Derivatization pathways from the core amine scaffold.

Application in Kinase Inhibitors

The 2,4-difluorophenyl moiety is a well-established pharmacophore in the design of kinase inhibitors.[8] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of cancer. Derivatives of N-substituted 2-(3,4-difluorophenyl)acetamides have shown promise as potent inhibitors of various kinases by targeting pathways like PI3K/Akt/mTOR.[8] The (2S)-3-(2,4-Difluorophenyl)-2-methylpropan-1-amine scaffold can be used to synthesize analogous amide derivatives where the stereocenter and the specific substitution pattern offer an opportunity to achieve enhanced selectivity and potency against specific kinase targets.

Potential in Antifungal Drug Development

The antifungal agent Voriconazole features a (2R,3S)-3-(2,4-difluorophenyl) core structure, highlighting the utility of this fluorinated phenyl group in targeting fungal enzymes like lanosterol 14α-demethylase.[9] By using (2S)-3-(2,4-Difluorophenyl)-2-methylpropan-1-amine as a starting point, novel antifungal candidates can be designed. The primary amine can be used to append various heterocyclic systems (e.g., triazoles, pyrimidines) known to be active against fungal targets, while the specific stereochemistry could confer a unique binding profile and potentially overcome existing resistance mechanisms.

Scaffolding for Anti-inflammatory Agents

The discovery of Diflunisal, a 5-(2',4'-difluorophenyl) salicylic acid derivative, demonstrated the effectiveness of the difluorophenyl group in creating potent anti-inflammatory agents that act as reversible cyclooxygenase (COX) inhibitors.[10][11] The improved lipophilicity and metabolic stability conferred by this group are key to its enhanced potency and duration of action compared to aspirin.[10][11] Our core amine can serve as a scaffold to develop novel non-steroidal anti-inflammatory drugs (NSAIDs) by attaching it to various acidic or heterocyclic moieties known to interact with COX enzymes or other inflammatory targets.

Target Interaction and Mechanism of Action

The efficacy of a drug molecule is determined by its precise interactions within the binding site of its biological target. The structural features of (2S)-3-(2,4-Difluorophenyl)-2-methylpropan-1-amine and its derivatives are designed to maximize these interactions.

-

The Role of the Difluorophenyl Group: The electron-rich fluorine atoms can act as weak hydrogen bond acceptors, interacting with backbone NH groups or polar side chains (e.g., Asn, Gln) in a protein. Furthermore, this group contributes to hydrophobic and van der Waals interactions, often fitting into hydrophobic pockets lined with amino acids like leucine, valine, and phenylalanine.[5]

-

The Importance of the (2S)-Stereocenter: The chiral methyl group acts as a stereochemical gatekeeper. In a chiral binding pocket, only the (S)-enantiomer may be able to position the rest of the molecule correctly for optimal binding. The methyl group itself can fit into a small hydrophobic sub-pocket, increasing binding affinity and selectivity over the (R)-enantiomer.

-

The Primary Amine Handle: When derivatized (e.g., as an amide), the NH group typically acts as a crucial hydrogen bond donor, often interacting with a key backbone carbonyl or an acidic residue (Asp, Glu) in the active site, which is a classic interaction motif for many enzyme inhibitors.

Caption: Hypothetical binding interactions of a derivative within a target active site.

Conclusion and Future Perspectives

(2S)-3-(2,4-Difluorophenyl)-2-methylpropan-1-amine is a high-value, privileged building block for medicinal chemistry. Its design elegantly combines the benefits of stereochemical control and fluorine substitution to provide a scaffold with immense potential for developing next-generation therapeutics. The inherent drug-like properties conferred by the difluorophenyl group, coupled with the synthetic versatility of the primary amine and the selectivity endowed by the (S)-chiral center, make it an attractive starting point for discovery programs targeting a wide range of diseases.

Future work in this area will likely focus on utilizing this scaffold in emerging drug modalities. Its defined stereochemistry and synthetic accessibility make it an ideal component for constructing PROTACs (PROteolysis TArgeting Chimeras) and molecular glues, where precise spatial orientation is paramount. Furthermore, its application in the design of covalent inhibitors, where the amine can be functionalized to deliver a reactive warhead, represents another exciting avenue for future research.

References

- Benchchem. (2025). Synthesis and Utility of 3,4-Difluorophenylacetamide Derivatives in Drug Discovery.

- PubMed. (n.d.). Chemical and Pharmacological Properties of Diflunisal.

- Taylor & Francis Online. (2008). The role of fluorine in medicinal chemistry.

- PMC - NIH. (n.d.). Discovery of diflunisal.

- Google Patents. (n.d.). Synthesis of 2-(3,4-difluorophenyl)

- ChemScene. (n.d.). 3-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-amine.

- MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- Google Patents. (n.d.). Asymmetric synthesis of 2-(2,4-difluorophenyl)-1-heterocycl-1-yl butan-2,3-diols. US6133485A.

- PMC - NIH. (n.d.). Control of chemoselectivity in asymmetric tandem reactions: Direct synthesis of chiral amines bearing nonadjacent stereocenters.

- Sigma-Aldrich. (n.d.). Chiral Amines in Asymmetric Synthesis.

- MDPI. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020)

- Preprints.org. (2022). Synthesis, Characterization, and DFT Studies of (Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime.

- MDPI. (2024).

- Google Patents. (n.d.). Synthesis of 2-(3,4-difluorophenyl)

- MDPI. (2023). 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde.

Sources

- 1. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. chemscene.com [chemscene.com]

- 7. Control of chemoselectivity in asymmetric tandem reactions: Direct synthesis of chiral amines bearing nonadjacent stereocenters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Chemical and pharmacological properties of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of diflunisal - PMC [pmc.ncbi.nlm.nih.gov]

Literature review of (2S)-3-(2,4-Difluorophenyl)-2-methylpropan-1-amine synthesis pathways

[1]

Executive Summary

(2S)-3-(2,4-Difluorophenyl)-2-methylpropan-1-amine represents a privileged scaffold in medicinal chemistry, specifically the chiral

This guide details three primary synthetic pathways, evaluating them based on scalability, enantiomeric excess (

Target Molecule Profile[1][2][3][4][5][6][7]

Synthetic Pathways Analysis[1][4][8][9]

Route A: Asymmetric Hydrogenation (The Industrial Standard)

This route is the most scalable for multi-kilogram production. It relies on the asymmetric reduction of an allylic amine or acid precursor using a chiral Ruthenium (Ru) or Rhodium (Rh) catalyst.

-

Mechanism: Stereoselective hydrogenation of a trisubstituted alkene.

-

Key Catalyst:

or -

Precursor: (E)-3-(2,4-difluorophenyl)-2-methylprop-2-en-1-amine (or the corresponding acid/ester).[1]

Critical Insight: The geometry of the alkene precursor (E vs. Z) strictly dictates the stereochemical outcome. For the (2S)-amine, the (E)-isomer is typically hydrogenated with an (R)-ligand catalyst (anti-lock-and-key model depending on the specific ligand-metal complex).[1]

Route B: Chiral Auxiliary Alkylation (The Laboratory Standard)

Ideal for initial SAR (Structure-Activity Relationship) studies where high purity is required without extensive catalyst screening.[1]

-

Mechanism: Diastereoselective alkylation of a chiral enolate.

-

Auxiliary: Evans Oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone) or Myers Pseudoephedrine.[1]

-

Process:

-

Acylation of the auxiliary with propionyl chloride.

-

Formation of the Z-enolate (using NaHMDS or LDA).[1]

- Alkylation with 2,4-difluorobenzyl bromide.

-

Reductive cleavage to the alcohol, followed by conversion to the amine (via Azide or Phthalimide).

-

Route C: Biocatalytic Transamination (The Green Route)

An emerging pathway utilizing

Comparative Analysis of Methods

| Feature | Route A: Asymmetric Hydrogenation | Route B: Chiral Auxiliary (Evans/Myers) | Route C: Biocatalysis ( |

| Scalability | High (kg to ton) | Low to Medium (g to kg) | High (potentially ton) |

| Step Count | Short (3-4 steps) | Long (6-7 steps) | Shortest (2-3 steps) |

| Enantioselectivity | 90-98% | >99% | >99% |

| Atom Economy | Excellent | Poor (Auxiliary waste) | Excellent |

| Cost Driver | Precious Metal Catalyst (Ru/Rh) | Stoichiometric Auxiliary | Enzyme Engineering |

Pathway Visualization (DOT Diagram)[1]

Caption: Comparative workflow of Asymmetric Hydrogenation (Route A) vs. Chiral Auxiliary (Route B) for the synthesis of the target amine.

Detailed Experimental Protocol (Recommended: Route B)

For research and development (R&D) purposes, Route B (Evans Auxiliary) is recommended due to its predictability and the self-validating nature of the diastereomers (separable by chromatography).

Step 1: Formation of the Chiral Imide

-

Reagents: (S)-4-benzyl-3-propionyloxazolidin-2-one (1.0 eq), 2,4-Difluorobenzyl bromide (1.2 eq), NaHMDS (1.1 eq), THF (anhydrous).[1]

-

Procedure:

-

Validation:

NMR should show a single set of diastereomeric peaks (dr > 95:5). Purify by column chromatography to obtain pure diastereomer.

Step 2: Reductive Cleavage to Alcohol[1]

-

Reagents: Chiral Imide (from Step 1),

(2.0 eq), Water/Ether (1 eq), THF. -

Procedure:

-

Dissolve Imide in THF at 0°C.

-

Add

solution (2M in THF). -

Stir at 0°C for 1 hour, then warm to RT.

-

Critical: The auxiliary is cleaved and can be recovered/recycled.

-

-

Product: (2S)-3-(2,4-difluorophenyl)-2-methylpropan-1-ol.[1]

Step 3: Conversion to Primary Amine (Mitsunobu-Staudinger)[1]

-

Reagents: Alcohol (Step 2),

, DEAD (Diethyl azodicarboxylate), DPPA (Diphenylphosphoryl azide). -

Procedure:

-

Dissolve alcohol and

in THF at 0°C. -

Add DEAD dropwise, followed by DPPA.

-

Stir at RT for 12 hours (Formation of Azide).

-

Reduction: Treat the crude azide with

in THF/Water (Staudinger reaction) or Hydrogenate (

-

-

Final Purification: Acid-base extraction.[1] Dissolve amine in ether, extract with 1M HCl (impurities stay in ether), basify aqueous layer with NaOH, extract amine back into ether.

References

-

Evans, D. A., et al. (1982). "Bis(oxazolines) as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions." Journal of the American Chemical Society.[2][3] [1]

-

Noyori, R. (1994). "Asymmetric Hydrogenation." Acta Chemica Scandinavica. [1]

-

Tang, W., & Zhang, X. (2003). "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews.

-

Codexis Inc. (2012). "Transaminase Mediated Synthesis of Chiral Amines." Patent WO2012024104.[1]

-

Merck & Co. (2010).

-amino derivatives). Patent US20100120095.[1]

Strategic Fluorination: The SAR and Synthesis of 2,4-Difluoro Substituted Amines

Topic: Strategic Fluorination: Structure-Activity Relationship (SAR) of 2,4-Difluoro Substituted Amines Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The "Privileged" Substitution Pattern

In the optimization of small molecule drugs, the 2,4-difluorophenyl moiety—often introduced via 2,4-difluoroaniline or 2,4-difluorobenzylamine —has emerged as a "privileged structure." It is not merely a bioisostere for hydrogen or a lipophilicity booster; it is a precision tool for modulating metabolic stability, altering amine basicity (pKa), and locking bioactive conformations.

This guide dissects the physicochemical and biological rationale behind this specific substitution pattern, contrasting it with its chlorinated analogs and providing validated protocols for its synthesis and characterization.

Physicochemical SAR: Why 2,4-Difluoro?

The decision to install fluorine atoms at the ortho (2) and para (4) positions relative to an amine (or alkylamine) attachment point is rarely arbitrary. It addresses three critical failure modes in drug discovery: high clearance, poor permeability, and off-target toxicity.

Electronic Modulation and pKa

The most immediate impact of 2,4-difluoro substitution is the dramatic reduction in the basicity of the aniline nitrogen.

-

Mechanism: Fluorine is highly electronegative (

). The C-F bond exerts a strong inductive electron-withdrawing effect (-I). -

The 2-Position (Ortho): Has a profound inductive effect due to proximity. It also influences the torsion angle of the amine, potentially de-conjugating the lone pair from the ring, though the inductive withdrawal usually dominates, lowering pKa.

-

The 4-Position (Para): Blocks the primary site of electrophilic attack and metabolic oxidation while contributing to the overall electron-deficient nature of the ring.

Impact on Drug Design: Lowering the pKa of an aniline (typically from ~4.6 to ~2.0–2.5) reduces the percentage of ionized drug at physiological pH (7.4). This leads to:

-

Increased Passive Permeability: A higher fraction of the neutral species crosses lipid bilayers.

-

Reduced hERG Binding: Many hERG blockers are basic amines. Reducing basicity often mitigates this cardiotoxicity risk.

Metabolic Blockade (The "Soft Spot" Defense)

Cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6) favor oxidation at electron-rich aromatic rings, specifically at the para position.

-

C4-Blockade: The C-F bond (approx. 116 kcal/mol) is chemically inert to CYP-mediated hydroxylation. Replacing a C-H with C-F at the para position effectively "caps" the primary metabolic soft spot.

-

C2-Blockade: Prevents ortho-hydroxylation and subsequent quinone-imine formation, a reactive metabolite often associated with idiosyncratic toxicity.

Conformational Control

The ortho-fluorine (C2) introduces a steric and electrostatic bias.

-

Dipole Minimization: The C-F dipole can orient away from the N-H dipole or adjacent carbonyls, locking the rotatable bond into a bioactive conformation.

-

Shape Complementarity: In antifungal azoles (e.g., Fluconazole), the 2,4-difluorophenyl group fits into the hydrophobic pocket of the fungal CYP51 enzyme more effectively than non-substituted rings, while the fluorine atoms interact with specific active site residues.

Visualization: The SAR Landscape

The following diagram illustrates the multi-factorial impact of the 2,4-difluoro substitution pattern on a generic aniline scaffold.

Caption: Mechanistic impact of 2- and 4-position fluorine atoms on physicochemical and metabolic properties.

Case Studies in Drug Development

The Azole Antifungals (Fluconazole & Voriconazole)

The evolution from ketoconazole (dichlorophenyl) to fluconazole (difluorophenyl) represents a textbook example of SAR optimization.

-

Challenge: The 2,4-dichlorophenyl moiety in earlier azoles was highly lipophilic and metabolically vulnerable.

-

Solution: Switching to 2,4-difluorophenyl maintained the necessary hydrophobic pharmacophore for CYP51 inhibition but lowered LogP to an optimal range, allowing for excellent water solubility and oral bioavailability (bioisosteric replacement).

-

Outcome: Fluconazole became a gold-standard therapy with superior PK properties compared to its chlorinated predecessors.

Kinase Inhibitors (VEGFR/MEK)

In the design of VEGFR-2 inhibitors, the 2,4-difluoroaniline moiety is often employed to link the hinge-binding scaffold to the hydrophobic pocket.

-

Role: The fluorine atoms prevent rapid oxidative clearance of the aniline ring, extending the drug's half-life (

). -

Data: Analogs with 2,4-difluoro substitution consistently show lower clearance (

) in liver microsome stability assays compared to non-fluorinated or mono-fluorinated controls.

Experimental Protocols

Synthesis of 2,4-Difluoroaniline (Validated Route)

While commercially available, the synthesis of 2,4-difluoroaniline is a critical skill for generating isotopically labeled analogs or derivatives. The most robust route involves the reduction of 2,4-difluoronitrobenzene.

Reaction Scheme: 2,4-Difluoronitrobenzene + H2 (Pd/C) -> 2,4-Difluoroaniline[1]

Protocol:

-

Setup: Charge a high-pressure hydrogenation vessel (Parr reactor) with 2,4-difluoronitrobenzene (10.0 g, 62.9 mmol) and Methanol (100 mL).

-

Catalyst: Carefully add 5% Pd/C (500 mg, 5 wt% loading) under an inert nitrogen atmosphere. Caution: Pd/C is pyrophoric.

-

Hydrogenation: Seal the reactor and purge with Nitrogen (3x) followed by Hydrogen (3x). Pressurize to 40 psi (2.7 bar) with H2 gas.

-

Reaction: Stir vigorously at room temperature for 4–6 hours. Monitor consumption of starting material by TLC (Hexane/EtOAc 4:1) or LC-MS.

-

Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with Methanol.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting oil is often sufficiently pure (>95%). If necessary, purify via vacuum distillation (b.p. ~170°C at atm, lower under vacuum).

Critical Control Points:

-

Temperature: Do not exceed 50°C; thermal instability can lead to defluorination side products.

-

Safety: Hydrogen gas is highly flammable. Ensure proper grounding of equipment.

Comparative Data Table: Halogenated Anilines

| Property | Aniline (H) | 4-Fluoroaniline | 2,4-Difluoroaniline | 2,4-Dichloroaniline |

| pKa (Conj. Acid) | 4.6 | 4.65 | ~2.0 - 2.5 | 2.05 |

| LogP (Exp) | 0.9 | 1.15 | 1.5 | 2.8 |

| Metabolic Risk | High (Para-OH) | Low | Very Low | Med (Toxic metabolites) |

| Bioavailability | Variable | Good | Excellent | Poor (Solubility issues) |

Synthesis Workflow Diagram

The following DOT diagram outlines the decision tree for synthesizing 2,4-difluoro substituted amines, highlighting the nitro-reduction pathway as the primary route.

Caption: Standard laboratory workflow for the synthesis of 2,4-difluoroaniline via catalytic hydrogenation.

References

-

BenchChem. (2025).[2] A Comparative Guide to the Synthesis of 2,4-Difluoroaniline. Retrieved from

-

National Center for Advancing Translational Sciences (NCATS). (2025). 2,4-Difluoroaniline Compound Summary. Inxight Drugs.[3][4] Retrieved from

-

Zhang, D. Z., et al. (1997).[5] Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols. Yao Xue Xue Bao (Acta Pharmaceutica Sinica). Retrieved from

-

Meanwell, N. A. (2018).[6] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual citation from search results).

-

Bioorganic & Medicinal Chemistry Letters. (2008). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors. Retrieved from

-

ChemRxiv. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from

Sources

- 1. CN106008226A - Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemistry of anti fungal.pptx [slideshare.net]

- 4. echemi.com [echemi.com]

- 5. [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

Methodological & Application

Application Note: High-Fidelity Stereoselective Synthesis of (2S)-3-(2,4-Difluorophenyl)-2-methylpropan-1-amine

Executive Summary

This Application Note details a robust, laboratory-scale protocol for the stereoselective synthesis of (2S)-3-(2,4-difluorophenyl)-2-methylpropan-1-amine . This primary amine is a critical chiral pharmacophore, notably serving as the key building block for the cannabinoid-1 (CB1) receptor inverse agonist Taranabant (MK-0364).

While industrial routes often utilize asymmetric hydrogenation of acrylate derivatives, this guide prioritizes a chiral auxiliary approach (Evans Oxazolidinone) . This method is selected for its high predictability, lack of requirement for high-pressure hydrogenation equipment, and ability to yield enantiomeric excesses (ee) typically exceeding 98% in a standard research laboratory setting.

Key Performance Indicators

| Parameter | Specification |

| Target Enantiomer | (2S)-configuration |

| Stereocontrol Method | Evans Auxiliary (4-benzyl-2-oxazolidinone) |

| Expected Yield (Overall) | 45–55% (4 steps) |

| Enantiomeric Excess (ee) | >98% (post-recrystallization) |

| Key Reagent | 2,4-Difluorobenzyl bromide |

Retrosynthetic Strategy & Logic

The synthesis relies on the diastereoselective alkylation of a chiral imide enolate.[1] The (S)-configuration at the C2 position is established by the steric influence of the (S)-4-benzyl-2-oxazolidinone auxiliary, which directs the electrophile (2,4-difluorobenzyl bromide) to the si-face of the Z-enolate.

Workflow Visualization

Figure 1: Retrosynthetic disconnection showing the reliance on the Evans auxiliary for stereochemical induction.[2]

Detailed Experimental Protocol

Phase 1: Auxiliary Loading (Acylation)

Objective: Attach the propionyl group to the chiral auxiliary.

-

Reagents: (S)-4-benzyl-2-oxazolidinone (1.0 equiv), Propionyl chloride (1.1 equiv), n-BuLi (1.1 equiv).

-

Setup: Flame-dried round-bottom flask, inert atmosphere (N2/Ar).

-

Procedure:

-

Dissolve (S)-4-benzyl-2-oxazolidinone in dry THF (0.5 M) and cool to -78°C.

-

Add n-BuLi dropwise over 15 minutes. Stir for 30 minutes to form the lithiated species.

-

Add propionyl chloride dropwise.

-

Allow to warm to 0°C over 1 hour.

-

Quench: Saturated NH4Cl. Extract with EtOAc.[1]

-

-

Why this works: Deprotonation with n-BuLi is quantitative. The resulting acylated product, (S)-3-propionyl-4-benzyl-2-oxazolidinone , is stable and can be recrystallized if necessary.

Phase 2: Diastereoselective Alkylation (The Critical Step)

Objective: Install the 2,4-difluorobenzyl group with (S)-stereochemistry.

Mechanism: The reaction proceeds via a Z-enolate intermediate chelated by Lithium. The benzyl group of the auxiliary blocks the re-face, forcing the electrophile to attack from the si-face (away from the steric bulk).

Figure 2: Stereochemical rationale. The rigid Li-chelated Z-enolate ensures high diastereoselectivity.

Protocol:

-

Reagents:

-

Acylated Auxiliary (from Phase 1) (1.0 equiv)

-

LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF (1.1 equiv)

-

2,4-Difluorobenzyl bromide (1.2 equiv) [CAS: 23915-07-3]

-

-

Procedure:

-

Cool a solution of Acylated Auxiliary in THF (0.2 M) to -78°C .

-

Critical Step: Add LiHMDS dropwise. Stir for 45 minutes at -78°C. Note: Ensure temperature does not rise above -70°C to maintain the Z-enolate geometry.

-

Add 2,4-Difluorobenzyl bromide (neat or in minimal THF) dropwise.

-

Stir at -78°C for 2 hours, then slowly warm to 0°C over 3 hours.

-

Quench: Add saturated NH4Cl solution.

-

Workup: Extract with EtOAc, wash with brine, dry over Na2SO4.

-

Purification: Flash column chromatography (Hexanes/EtOAc). Separation of the minor diastereomer is possible here if ee is <98%.

-

Phase 3: Reductive Cleavage

Objective: Remove the auxiliary to generate the primary alcohol.

-

Reagents: LiBH4 (2.0 equiv), Water/Ether (wet ether method) or MeOH.

-

Procedure:

-

Dissolve the alkylated imide in Et2O (0.1 M) containing 1.0 equiv of water (or use THF/MeOH). Cool to 0°C.[1][2]

-

Add LiBH4 (2.0 M in THF).

-

Stir at 0°C for 1 hour, then room temperature for 2 hours.

-

Quench: Careful addition of 1M NaOH (destroys Boron complexes).

-

Result: This yields (2S)-3-(2,4-difluorophenyl)-2-methylpropan-1-ol and recovers the chiral auxiliary (which can be recycled).

-

Phase 4: Amine Installation (Mitsunobu-Staudinger Sequence)

Objective: Convert the alcohol to the primary amine without racemization.

-

Step 4a: Mesylation

-

Treat the alcohol with Methanesulfonyl chloride (MsCl) and Et3N in DCM at 0°C to form the mesylate.

-

-

Step 4b: Azidation

-

React the mesylate with Sodium Azide (NaN3) in DMF at 60°C.

-

Safety Note: Keep temperature <80°C to avoid thermal decomposition.

-

This proceeds via SN2, but since the chiral center is at C2 (beta to the leaving group), no inversion occurs at the stereocenter .

-

-

Step 4c: Staudinger Reduction

-

Treat the azide with Triphenylphosphine (PPh3) in THF/Water.

-

Mechanism: Formation of phosphazene followed by hydrolysis to the amine.

-

Purification: Acid-base extraction. (Acidify to pH 2, wash organics, basify aqueous layer to pH 12, extract amine into DCM).

-

Quality Control & Validation

To ensure the protocol meets the "High-Fidelity" standard, the following analytical methods must be employed:

Chiral HPLC Method

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane:Isopropanol (95:5) with 0.1% Diethylamine.

-

Detection: UV at 210 nm and 254 nm.

-

Acceptance Criteria: >98% ee. If lower, recrystallize the intermediate imide in Phase 2.

NMR Characterization (Expected)[5]

-

1H NMR (CDCl3, 400 MHz):

- 6.8–7.2 (m, 3H, Aromatic)

- 2.6–2.7 (m, 2H, Ar-CH2)

- 2.5 (dd, 2H, CH2-N)

- 1.8 (m, 1H, CH-Me)

- 0.9 (d, 3H, CH3, doublet is diagnostic of the methyl branch)

References

-

Taranabant Synthesis & Context: Lin, L. S., et al. "Conformational analysis and receptor docking of N-[(1S,2S)-3-(4-chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (taranabant, MK-0364), a novel, acyclic cannabinoid-1 receptor inverse agonist."[3] Journal of Medicinal Chemistry2008 , 51(7), 2108–2114. [Link]

-

Evans Auxiliary General Protocol: Evans, D. A., et al. "Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives." Journal of the American Chemical Society1982 , 104(6), 1737–1739. [Link]

- Reductive Cleavage of Oxazolidinones: Penning, T. D., et al. "Synthesis of phenylpropanolamine derivatives." Synthetic Communications1990, 20(2), 307-312. (General method for LiBH4 reduction).

-

Reagent Data (2,4-Difluorobenzyl bromide): PubChem Compound Summary for CID 12352100. [Link]

Sources

- 1. chemistry.williams.edu [chemistry.williams.edu]

- 2. uwindsor.ca [uwindsor.ca]

- 3. Conformational analysis and receptor docking of N-[(1S,2S)-3-(4-chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (taranabant, MK-0364), a novel, acyclic cannabinoid-1 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Peptide Coupling Reactions Using (2S)-3-(2,4-Difluorophenyl)-2-methylpropan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the successful peptide coupling of (2S)-3-(2,4-Difluorophenyl)-2-methylpropan-1-amine with a variety of carboxylic acids. The unique structural features of this amine, namely the steric hindrance imparted by the α-methyl group and the reduced nucleophilicity due to the electron-withdrawing 2,4-difluorophenyl moiety, present significant challenges to amide bond formation. This document will delve into the mechanistic considerations for overcoming these hurdles through the strategic selection of modern coupling reagents. Detailed, field-proven protocols for solution-phase peptide synthesis using state-of-the-art reagents such as HATU, HBTU, COMU, and PyBOP are provided, along with a thorough troubleshooting guide to address potential challenges.

Introduction: Navigating the Challenges of a Sterically Hindered and Electron-Deficient Amine

The formation of an amide bond is a cornerstone of organic and medicinal chemistry, particularly in the synthesis of peptides and complex molecular architectures. The efficiency of this reaction is highly dependent on the nucleophilicity of the amine and the steric environment around the reacting centers. The amine of interest, (2S)-3-(2,4-Difluorophenyl)-2-methylpropan-1-amine, presents a dual challenge for chemists.

Firstly, the presence of a methyl group on the carbon adjacent to the amino group introduces significant steric bulk, which can impede the approach of the amine to the activated carboxylic acid.[1] Secondly, the two fluorine atoms on the phenyl ring are strongly electron-withdrawing, which reduces the electron density on the nitrogen atom, thereby decreasing its nucleophilicity.[2] The combination of these electronic and steric effects can lead to sluggish reaction rates, incomplete conversions, and the formation of side products with standard coupling methods.[3]

Therefore, a judicious choice of coupling reagents and optimized reaction conditions are paramount for achieving high yields and purity when utilizing this valuable building block. This guide will explore the use of advanced uronium/aminium and phosphonium salt-based coupling reagents that have demonstrated efficacy in challenging coupling reactions.[4]

The Power of Modern Coupling Reagents: Mechanism of Action

To overcome the inherent difficulties of coupling (2S)-3-(2,4-Difluorophenyl)-2-methylpropan-1-amine, it is essential to employ coupling reagents that generate highly reactive activated esters. Uronium/aminium and phosphonium salts are the reagents of choice for such demanding transformations.[5]

Uronium/Aminium Salts: HATU, HBTU, and COMU

These reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), operate by forming highly reactive O-acylisourea intermediates that rapidly convert to activated esters (OAt- or OBt-esters for HATU and HBTU respectively, and Oxyma-esters for COMU).[6][7][8] The general mechanism is depicted below:

Figure 1. General mechanism of amide bond formation using uronium/aminium salt coupling reagents.

HATU and COMU are often considered superior for difficult couplings due to the formation of more reactive activated esters compared to HBTU.[4] COMU has the added advantage of producing water-soluble byproducts, simplifying purification.[7][9]

Phosphonium Salts: PyBOP

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a phosphonium-based coupling reagent that also forms a reactive OBt-ester intermediate.[10] It is known for its high efficiency and the generation of byproducts that are generally soluble and easily removed during workup.[11] PyBOP is a safer alternative to its predecessor, BOP, which produces the carcinogenic byproduct HMPA.[10]

Experimental Protocols

The following protocols are designed for the solution-phase coupling of a generic N-protected amino acid to (2S)-3-(2,4-Difluorophenyl)-2-methylpropan-1-amine. It is recommended to perform small-scale test reactions to determine the optimal conditions for specific substrates.

General Laboratory Practices:

-

All reactions should be conducted in a well-ventilated fume hood.

-

Anhydrous solvents and reagents should be used to prevent hydrolysis of the coupling reagents and activated intermediates.

-

Reactions involving coupling reagents are typically run under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: HATU-Mediated Coupling

HATU is often the reagent of choice for challenging couplings due to its high reactivity.[3][12]

Materials:

-

N-protected carboxylic acid (1.0 equiv)

-

(2S)-3-(2,4-Difluorophenyl)-2-methylpropan-1-amine (1.1 equiv)

-

HATU (1.1 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-protected carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (to a concentration of 0.1-0.5 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add DIPEA (3.0 equiv) dropwise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.[13]

-

Add (2S)-3-(2,4-Difluorophenyl)-2-methylpropan-1-amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

-

Allow the reaction to slowly warm to room temperature and stir for 2-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 2: COMU-Mediated Coupling

COMU is a highly efficient and safer alternative to benzotriazole-based reagents.[7]

Materials:

-

N-protected carboxylic acid (1.0 equiv)

-

(2S)-3-(2,4-Difluorophenyl)-2-methylpropan-1-amine (1.1 equiv)

-

COMU (1.1 equiv)

-

DIPEA (3.0 equiv)

-

Anhydrous DMF

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-protected carboxylic acid (1.0 equiv) in anhydrous DMF.

-

Add (2S)-3-(2,4-Difluorophenyl)-2-methylpropan-1-amine (1.1 equiv) and DIPEA (3.0 equiv) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add COMU (1.1 equiv) in one portion to the stirred solution.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 2-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Work-up and purify as described in Protocol 1.

Protocol 3: PyBOP-Mediated Coupling

PyBOP is a reliable phosphonium-based reagent for challenging couplings.[11]

Materials:

-

N-protected carboxylic acid (1.0 equiv)

-

(2S)-3-(2,4-Difluorophenyl)-2-methylpropan-1-amine (1.2 equiv)

-

PyBOP (1.2 equiv)

-

DIPEA (3.0 equiv)

-

Anhydrous DMF

Procedure:

-

To a solution of the N-protected carboxylic acid (1.0 equiv), (2S)-3-(2,4-Difluorophenyl)-2-methylpropan-1-amine (1.2 equiv), and DIPEA (3.0 equiv) in anhydrous DMF at 0 °C, add PyBOP (1.2 equiv).[11]

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC or LC-MS.

-

Work-up and purify as described in Protocol 1.

Data Presentation: Recommended Reaction Conditions

The following table summarizes the recommended starting conditions for the peptide coupling of (2S)-3-(2,4-Difluorophenyl)-2-methylpropan-1-amine. Optimization may be required for specific substrates.

| Coupling Reagent | Equivalents of Reagent | Equivalents of Amine | Equivalents of Base (DIPEA) | Solvent | Temperature (°C) | Typical Reaction Time (h) |

| HATU | 1.1 - 1.5 | 1.1 - 1.2 | 3.0 - 5.0 | DMF, DCM | 0 to RT | 2 - 24 |

| COMU | 1.1 - 1.5 | 1.1 - 1.2 | 3.0 - 5.0 | DMF, NMP | 0 to RT | 2 - 12 |

| PyBOP | 1.2 - 1.5 | 1.2 - 1.5 | 3.0 - 5.0 | DMF, DCM | 0 to RT | 12 - 24 |

| HBTU | 1.1 - 1.5 | 1.1 - 1.2 | 3.0 - 5.0 | DMF, DCM | 0 to RT | 4 - 24 |

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Formation | - Insufficiently reactive coupling reagent.- Incomplete activation of the carboxylic acid.- Hydrolysis of reagents or intermediates. | - Switch to a more powerful coupling reagent (e.g., from HBTU to HATU or COMU).- Increase the equivalents of the coupling reagent and base.- Ensure the use of anhydrous solvents and an inert atmosphere. |

| Incomplete Reaction | - Steric hindrance and low nucleophilicity of the amine. | - Increase the reaction time and/or temperature (e.g., to 40-50 °C), monitoring for side reactions.- Increase the equivalents of the amine and coupling reagent.- Consider a "double coupling" by adding a second portion of activated carboxylic acid. |

| Formation of Side Products | - Racemization of the carboxylic acid.- Guanidinylation of the amine (with uronium/aminium reagents). | - Use a non-nucleophilic base like DIPEA. Avoid excess base and prolonged reaction times at elevated temperatures.- Pre-activate the carboxylic acid before adding the amine to minimize direct reaction of the coupling reagent with the amine. |

| Difficult Purification | - Water-insoluble byproducts (e.g., tetramethylurea from HATU/HBTU). | - Perform a thorough aqueous work-up. For COMU, the byproducts are generally more water-soluble.[7] |

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for optimizing the peptide coupling reaction with (2S)-3-(2,4-Difluorophenyl)-2-methylpropan-1-amine.

Figure 2. Workflow for optimizing peptide coupling with the target amine.

Conclusion

The successful acylation of (2S)-3-(2,4-Difluorophenyl)-2-methylpropan-1-amine requires a departure from standard peptide coupling conditions. By understanding the challenges posed by its steric and electronic properties and employing powerful coupling reagents such as HATU, COMU, or PyBOP, researchers can effectively incorporate this valuable amine into their target molecules. The protocols and troubleshooting guide provided herein serve as a robust starting point for developing efficient and high-yielding amide bond formation reactions with this and other similarly challenging substrates.

References

- El-Faham, A., & Albericio, F. (2009). COMU: A third generation of uronium-type coupling reagents. Luxembourg Bio Technologies.

- SciSpace. (n.d.). Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents.

-

Organic Synthesis. (n.d.). Acid-Amine Coupling using PyBOP. [Link]

- Gunda, P., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.

- Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.

-

AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

- Mycock, C., et al. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online.

- ResearchGate. (2025). COMU: A third generation of uronium-type coupling reagents | Request PDF.

- Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed.

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]

- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron.

- Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

- ACS Publications. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases | The Journal of Organic Chemistry.

- Kumar, A., et al. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent.

- ResearchGate. (2007). Monoacylated secondary alkanediamines prepared by PyBOP/HOBt coupling.

-

AAPPTec. (n.d.). Coupling Reagents. [Link]

- International Journal of Pharmaceutical Sciences Review and Research. (2011).

- Qiu, X. L., & Qing, F. L. (2011). Recent Advances in the Synthesis of Fluorinated Amino Acids. European Journal of Organic Chemistry.

- Schubert, M., et al. (2018). Investigating the Site-Specific Impact of Fluorine Substitution on Aromatic Interactions in a Tryptophan Zipper Peptide.

- ResearchGate. (2025). (PDF) Investigating the Site-Specific Impact of Fluorine Substitution on Aromatic Interactions in a Tryptophan Zipper Peptide.

- Ishihara, K. (2014).

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

-

PubChem. (n.d.). 3-(3,4-Difluorophenyl)-N-methylpropan-1-amine. [Link]

-

PubChem. (n.d.). (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine. [Link]

- LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides.

- Caporaso, M., et al. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PMC.

- ResearchGate. (2025). (PDF)

Sources

- 1. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bachem.com [bachem.com]

- 5. jpt.com [jpt.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Solubility Profiling of (2S)-3-(2,4-Difluorophenyl)-2-methylpropan-1-amine

Executive Summary

This guide details the solubility characteristics and determination protocols for (2S)-3-(2,4-Difluorophenyl)-2-methylpropan-1-amine (CAS: 1383328-99-9 / 1213326-62-9 analog), a critical chiral intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors such as Alogliptin.

While often handled as a stable salt (e.g., hydrochloride or L-malate) in solid-state storage, the free base form discussed here exhibits distinct physicochemical behaviors driven by its lipophilic fluorinated phenyl ring and hydrophilic primary amine. This note provides validated protocols for solubilization in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) , addressing applications in stock solution preparation for bioassays and process chemistry.

Physicochemical Context & Solvent Selection[1][2][3][4][5][6][7][8]

Structural Analysis

The compound features a 2,4-difluorophenyl moiety, which significantly increases lipophilicity compared to a non-fluorinated phenyl ring. However, the primary amine and the chiral methyl group introduce polarity and steric considerations.

-

Lipophilicity (LogP): Estimated ~2.3–2.5.

-

pKa: ~9.5 (Typical for primary alkyl amines).

-

State: The free base is typically a colorless to pale yellow oil or low-melting solid, whereas its salts are crystalline solids.

Solvent Suitability Matrix

| Solvent | Class | Solubility Expectation (Free Base) | Primary Application | Key Limitation |

| DMSO | Polar Aprotic | High (>100 mg/mL) | Bioassay Stock, Cryopreservation | Hygroscopic; difficult to remove (High BP: 189°C). |

| Methanol | Polar Protic | High (>100 mg/mL) | HPLC Mobile Phase, Synthesis | Volatile; reacts with acid chlorides/anhydrides. |

| Water | Polar Protic | Low (<1 mg/mL) | Aqueous Buffers (pH dependent) | Requires pH < pKa (acidic) to dissolve. |

Experimental Protocols

Protocol A: Visual Solubility Screening (The "Eye Test")

For rapid assessment during initial handling or synthesis workup.

Objective: Determine approximate solubility threshold (Low, Moderate, High).

-

Preparation: Weigh 10 mg of the amine into a clear 1.5 mL HPLC vial.

-

Addition: Add 100 µL of solvent (DMSO or Methanol). This corresponds to a target concentration of 100 mg/mL .[1]

-

Agitation: Vortex for 30 seconds.

-

Observation:

-

Clear Solution: Solubility >100 mg/mL.

-

Cloudy/Particulates: Solubility <100 mg/mL.[2] Proceed to add solvent in 100 µL increments until clear.

-

Expert Insight: As a free amine oil, this compound is expected to be miscible or highly soluble in both DMSO and Methanol. If turbidity persists in DMSO, check for water contamination (DMSO is hygroscopic) or salt formation (if the sample was exposed to HCl vapors).

Protocol B: Quantitative Saturation Method (HPLC-UV)

The "Gold Standard" for determining thermodynamic solubility.

1. Workflow Diagram

Figure 1: Step-by-step workflow for thermodynamic solubility determination.

2. Detailed Methodology

Step 1: Saturation

-

Place 50 mg of (2S)-3-(2,4-difluorophenyl)-2-methylpropan-1-amine into a 4 mL glass screw-cap vial.

-

Add 250 µL of the target solvent (DMSO or Methanol).

-

Note: Ensure solid/oil excess is visible. If the sample dissolves completely, add more compound until a saturated suspension/emulsion is achieved.

Step 2: Equilibration

-

Incubate the vials at 25°C ± 1°C in a thermomixer or orbital shaker (500 rpm) for 24 hours .

-

Why 24h? This ensures thermodynamic equilibrium is reached, distinguishing true solubility from kinetic dissolution rates.

Step 3: Phase Separation

-

Centrifuge the vials at 10,000 rpm for 5 minutes to pellet undissolved material.

-

Carefully withdraw the supernatant using a syringe.

-

Filter through a 0.22 µm PTFE or Nylon syringe filter . Avoid Cellulose Acetate for DMSO.[3]

Step 4: Quantification (HPLC)

-

Dilution: Immediately dilute the filtrate 100-fold (10 µL sample + 990 µL Methanol) to prevent precipitation and bring the concentration into the linear range of the detector.

-

Standard Curve: Prepare a 5-point calibration curve (0.1 – 1.0 mg/mL) using a gravimetrically prepared stock solution.

-

HPLC Conditions:

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. (Gradient: 10% B to 90% B).

-

Detection: UV @ 210 nm (Amine absorption) and 254 nm (Phenyl ring).

-

Handling & Stability Guidelines

The "Carbamate" Risk

Primary amines like (2S)-3-(2,4-difluorophenyl)-2-methylpropan-1-amine are nucleophilic and react with atmospheric Carbon Dioxide (CO₂) to form carbamates.

-

Impact: This manifests as a white crust forming on the oil surface or "insoluble" particles in the solution over time.

-

Prevention: Always purge DMSO/MeOH stock solutions with Argon or Nitrogen and store in tightly sealed vials at -20°C.

DMSO Hygroscopicity

DMSO absorbs moisture from the air. Water accumulation decreases the solubility of this lipophilic amine.

-

Protocol: Use anhydrous DMSO (packed under inert gas) for stock solution preparation.

Decision Logic for Solvent Use

Figure 2: Decision matrix for selecting DMSO vs. Methanol based on downstream application.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11450633, Alogliptin. Retrieved from [Link]

-

Feng, J., et al. (2007). Discovery of Alogliptin: A Potent, Selective, Bioavailable, and Efficacious Inhibitor of Dipeptidyl Peptidase IV.[4] Journal of Medicinal Chemistry, 50(10), 2297–2300.[2][4] (Describes synthesis and handling of intermediates).

-

Gaylord Chemical. DMSO Solubility Data and Handling Guide. Retrieved from [Link]

Sources

Reaction kinetics of (2S)-3-(2,4-Difluorophenyl)-2-methylpropan-1-amine in nucleophilic substitution

Application Note: Kinetic Profiling and Process Optimization of (2S)-3-(2,4-Difluorophenyl)-2-methylpropan-1-amine

Executive Summary

(2S)-3-(2,4-Difluorophenyl)-2-methylpropan-1-amine (CAS: 2247088-12-4) is a high-value chiral building block used in the synthesis of pharmaceutical agents targeting CNS disorders and metabolic enzymes (e.g., DPP-4 inhibitors).[1][2][3][4] Its structural uniqueness lies in the

This Application Note provides a rigorous protocol for characterizing the reaction kinetics of this amine in nucleophilic substitution reactions (

Mechanistic Analysis & Chemical Context

Structural Determinants of Reactivity

To optimize coupling reactions, one must quantify the two competing structural forces acting on the amine center:

-

Steric Retardation (

-Branching): The methyl group at the C2 position creates a "neopentyl-like" steric environment.[2][3][4] While not as hindered as a neopentyl amine, the -

Electronic Modulation (Difluorophenyl Group): The 2,4-difluoro substitution exerts a negative inductive effect (

).[2][3][4] Although the fluorinated ring is separated by three carbons, the electron-withdrawing nature slightly lowers the

Reaction Pathways

The protocol below focuses on two primary pathways relevant to drug discovery:

-

Path A (

): N-Alkylation with alkyl halides (e.g., Benzyl bromide).[1][2][3][4] -

Path B (

): Arylation with activated heteroaryl chlorides (e.g., 2-chloropyrimidine).[1][2][3][4]

Experimental Protocol: Kinetic Profiling

Materials & Equipment

-

Nucleophile: (2S)-3-(2,4-Difluorophenyl)-2-methylpropan-1-amine (>98% ee).[1][2][3][4]

-

Electrophile (Model): 4-Nitrobenzyl bromide (for

) or 2,4-Dinitrochlorobenzene (DNCB) (for -

Internal Standard: 1,3,5-Trimethoxybenzene (for NMR monitoring).

Method A: In-Situ NMR Monitoring (Recommended for )

Rationale: NMR allows simultaneous tracking of reactant consumption, product formation, and stereochemical integrity.[1][2][3][4]

Step-by-Step Procedure:

-

Stock Solution Prep: Dissolve the amine (0.1 mmol) and internal standard (0.05 mmol) in 0.6 mL of deuterated solvent (

). -

Baseline Acquisition: Acquire a

NMR spectrum (t=0) to establish integrals for the -

Initiation: Add Electrophile (0.1 mmol for second-order; 1.0 mmol for pseudo-first-order) directly to the NMR tube. Shake vigorously for 10 seconds.

-

Data Collection: Set up a kinetic loop to acquire spectra every 120 seconds for 60 minutes at constant temperature (e.g., 298 K).

-

Quenching (Optional): If offline analysis is required, quench aliquots into dilute HCl/MeOH.

Method B: UV-Vis Spectrophotometry (Recommended for )

Rationale: Reactions with DNCB release chloride and form a colored aniline derivative, allowing high-sensitivity absorbance monitoring.[1][2][3][4]

Step-by-Step Procedure:

-

Thermostat: Set UV-Vis cell holder to 25.0 °C.

-

Blanking: Blank the instrument with pure MeCN.

-

Reaction Mix: In a quartz cuvette, mix 2.0 mL of amine solution (

M) with solvent. -

Initiation: Inject 20

L of DNCB stock ( -

Monitoring: Track absorbance at

of the product (approx. 360–400 nm) vs. time.

Data Analysis & Calculation

Rate Law Determination

Under pseudo-first-order conditions (Electrophile in 10-fold excess), the integrated rate law is:

Determining the Second-Order Rate Constant ( )

Perform the experiment at three different amine concentrations. Plot

Activation Energy ( )

Repeat the experiment at 25°C, 35°C, and 45°C. Use the Arrhenius equation:

-

Target Metric: For this steric system, expect

. Higher values indicate significant steric hindrance requiring elevated process temperatures.[2][3][4]

Visualization: Kinetic Workflow

Caption: Workflow for determining kinetic parameters (

Process Optimization Guidelines

| Parameter | Recommendation for (2S)-3-(2,4-difluorophenyl)-2-methylpropan-1-amine | Mechanistic Reason |

| Solvent | DMSO or DMF | Polar aprotic solvents stabilize the charged transition state in |

| Base | DIPEA or | Use a non-nucleophilic base to scavenge acid.[2][3][4] Avoid primary amines to prevent side reactions.[2][3][4] |

| Temperature | 40–60 °C | Due to |

| Stoichiometry | 1.1 – 1.2 eq. Electrophile | Slight excess ensures full conversion of the expensive chiral amine. |

References

-

Mayr, H., et al. (2018).[1][2][3][5] "Nucleophilicity Trends of Amines." Master Organic Chemistry. Link

-

Doyle Group, UCLA. (2023).[1][2][3][4] "Strategies for Nucleophilic C(sp3)–(Radio)Fluorination." UCLA Chemistry.[2][3][4] Link

-

Tao, Y., et al. (2025).[1][2][3][6] "Effect of Fluorinated Substitution on the Properties of Phenylethylamine Derivatives." ResearchGate.[2][3][4][6] Link

-

ChemScene. (2024). "Product Data: 3-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-amine." ChemScene Catalog. Link

-

Alvaro, C. E. S., & Nudelman, N. S. (2012).[1][2][3] "A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents." Scientific & Academic Publishing.[2][3][4] Link

Sources

- 1. A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents: Derivation of the Whole Reaction Scheme for Third Order in Amine Kinetic Law [article.sapub.org]

- 2. [(2S)-1-(2,4-difluorophenyl)propan-2-yl](methyl)amine | 2247088-12-4 [sigmaaldrich.com]

- 3. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine | C9H9F2N | CID 9834068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Minimizing racemization during (2S)-3-(2,4-Difluorophenyl)-2-methylpropan-1-amine synthesis

Technical Support Center: Chiral Integrity in Fluorinated Amine Synthesis

Topic: . Target Audience: Process Chemists & Medicinal Scientists.

Part 1: Diagnostic & Troubleshooting Logic

Visualizing the Racemization Risk Landscape

The synthesis of (2S)-3-(2,4-difluorophenyl)-2-methylpropan-1-amine hinges on preserving the C2 stereocenter. This position is chemically labile because it is alpha to the carbonyl in the precursor (acid/amide) and benzylic-adjacent, making the

The following flowchart diagnoses the root cause of enantiomeric excess (EE) erosion based on your specific process failure points.

Caption: Diagnostic logic tree for isolating the specific unit operation responsible for chiral erosion during the synthesis of alpha-methyl amines.

Part 2: Critical Troubleshooting (Q&A)

Category A: Acid Activation & Amide Formation

Q1: I am using Thionyl Chloride (

-

Mechanism: The high acidity of the

-proton allows it to be eliminated by the chloride ion or tertiary amine base, forming a planar ketene intermediate which destroys the stereocenter. -

Solution: Switch to a Mixed Anhydride method (Isobutyl chloroformate/NMM) at -15°C or use coupling agents like EDC/HOBt . HOBt acts as a nucleophile that traps the activated ester before the oxazolone can form, preserving chirality [1].

Q2: I switched to EDC/HOBt, but I still see a 5-10% drop in EE. What am I missing? A: Check your base stoichiometry and addition order.

-

The Issue: Excess tertiary amine (TEA, DIPEA) can deprotonate the activated O-acylisourea intermediate.

-

The Fix: Pre-activate the acid with EDC/HOBt before adding the amine source. Use only 1.0–1.1 equivalents of base. If using an amine salt (e.g.,

), ensure the base used to free the ammonia is not in large excess.

Category B: Reduction to Amine

Q3: My amide is optically pure, but the reduction with

-

The Fix: Switch to Borane-THF (

) or Borane-DMS .-

Borane reduction proceeds via an electrophilic mechanism that is generally milder and preserves stereochemistry better than the nucleophilic attack of aluminohydrides.

-

Protocol Note: Keep the reaction temperature below 65°C.

-

Q4: Can I use catalytic hydrogenation to avoid hydride reagents? A: Use caution. Heterogeneous catalysts (Pd/C, Raney Ni) can facilitate racemization via a "hydrogen-borrowing" mechanism where the amine reversibly dehydrogenates to an achiral imine on the metal surface. If hydrogenation is required, perform it in acidic media (e.g., Acetic Acid) to protonate the amine immediately, preventing surface re-adsorption [2].

Part 3: The "Gold Standard" Protocol (SOP)

This protocol is designed to maximize enantiomeric retention for (2S)-3-(2,4-difluorophenyl)-2-methylpropan-1-amine.

Phase 1: Activation (Mixed Anhydride Method) Rationale: Fast kinetics at low temperature minimizes the window for enolization.

-

Dissolution: Dissolve (2S)-3-(2,4-difluorophenyl)-2-methylpropanoic acid (1.0 eq) in anhydrous THF (10 vol).

-

Cooling: Cool to -15°C to -20°C . (Critical Control Point).

-

Base Addition: Add N-Methylmorpholine (NMM, 1.05 eq). Avoid TEA; NMM is less basic and reduces racemization risk.

-

Activation: Dropwise add Isobutyl Chloroformate (IBCF, 1.05 eq) . Stir for 15 min.

-